molecular formula C5H10N4 B1281530 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine CAS No. 90708-10-4

5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine

Cat. No. B1281530
CAS RN: 90708-10-4
M. Wt: 126.16 g/mol
InChI Key: SEDFRMHLJGECEU-UHFFFAOYSA-N
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Description

The compound 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine is a derivative of the 1,2,4-triazole family, which is known for its wide range of applications in medicinal chemistry due to its heterocyclic structure that is often associated with biological activity. The triazole ring is a five-membered structure containing three nitrogen atoms, which can be functionalized to produce various derivatives with potential pharmacological properties.

Synthesis Analysis

The synthesis of 1-substituted 3-amino-1H-1,2,4-triazoles, which are closely related to the compound of interest, can be achieved through a one-pot process involving the formation of formimidamide followed by a thermal monocyclic rearrangement. This method provides good to excellent yields and allows for the removal of protecting groups using sulfuric acid . Although the specific synthesis of 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine is not detailed in the provided papers, the general synthetic approach for similar compounds suggests that a similar strategy could be employed for its synthesis.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be further substituted at various positions to alter the compound's properties. For instance, the synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine demonstrates the incorporation of different functional groups into the heterocyclic framework, which is confirmed by various spectroscopic techniques . This suggests that the molecular structure of 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine would also be amenable to confirmation by similar analytical methods.

Chemical Reactions Analysis

The reactivity of triazole derivatives can be quite diverse, depending on the substituents present on the ring. For example, the synthesis of derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines involves a solvent-free interaction and subsequent transformation under autoclave conditions, indicating that triazole compounds can participate in various chemical reactions to yield new structures . This implies that 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine could also undergo a range of chemical reactions, potentially leading to pharmacologically active derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by the nature of the substituents attached to the triazole ring. For instance, the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one in supercritical carbon dioxide demonstrates that the reaction conditions, such as temperature and pressure, can significantly affect the yield of the reaction . This suggests that the physical and chemical properties of 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine, including its solubility, stability, and reactivity, would need to be empirically determined under various conditions to fully understand its characteristics.

Scientific Research Applications

Antimicrobial Activities

5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine derivatives have shown promising antimicrobial activities. For instance, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and found some to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).

Synthesis of Derivatives

The compound has been used in the synthesis of various derivatives for different applications. Sun et al. (2010) reported the efficient synthesis of 6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones (Sun et al., 2010).

Complex Formation with Metals

K. Sancak et al. (2007) explored the synthesis and structural properties of novel compounds including 1,2,4-triazole derivatives and their complexes with Cu(II), Ni(II), and Fe(II). They found that these complexes can have different geometrical structures based on the metal ion involved (Sancak et al., 2007).

Anticancer Evaluation

The derivatives of 1,2,4-triazol-3-one, a closely related compound, were synthesized and evaluated for anticancer properties by Kattimani et al. (2013). They found that some derivatives exhibited activity against various cancer cell lines, including leukemia and breast cancer (Kattimani et al., 2013).

Synthesis in Supercritical Carbon Dioxide

Baklykov et al. (2019) reported the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in antiviral drug synthesis, using a process involving 3H-1,2,4-triazol-5-amine in supercritical carbon dioxide (Baklykov et al., 2019).

Tuberculostatic Activity

Titova et al. (2019) synthesized structural analogs of triazole derivatives, demonstrating their tuberculostatic activity. This highlights the potential of 1,2,4-triazole derivatives in developing antituberculous agents (Titova et al., 2019).

properties

IUPAC Name

5-ethyl-1-methyl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-3-4-7-5(6)8-9(4)2/h3H2,1-2H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDFRMHLJGECEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90501258
Record name 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine

CAS RN

90708-10-4
Record name 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine
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